N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

Description

Historical Context of Carbazole Derivatives in Medicinal Chemistry

Carbazole alkaloids were first isolated from coal tar in 1872, but their medicinal significance emerged in 1965 with the discovery of murrayanine, an antibiotic derived from Murraya koenigii. This marked the beginning of carbazole’s transition from a structural curiosity to a pharmacophoric template. Natural carbazoles, such as ellipticine and olivacine, demonstrated potent anticancer properties by intercalating DNA and inhibiting topoisomerase II, leading to clinical evaluations in the 1970s. Synthetic advancements in the 1990s enabled the diversification of carbazole scaffolds, yielding derivatives with enhanced bioactivity and selectivity. For example, carvedilol (a β-blocker with carbazole-like structure) and alectinib (an ALK inhibitor for lung cancer) underscore carbazole’s versatility in addressing cardiovascular and oncological targets.

The tricyclic carbazole system, with its extended π-conjugation, facilitates interactions with hydrophobic protein pockets and nucleic acids, making it a privileged scaffold in drug design. Modern derivatization strategies often focus on introducing substituents at positions 1, 3, 6, and 9 to modulate electronic, solubility, and steric properties. A 2023 study highlighted carbazole amides and hydrazones as potent cytotoxic agents, with compound 14a (a 6-methoxycarbazole derivative) showing IC₅₀ values of 9.77–11.8 μM against melanoma and gastric adenocarcinoma cells. Such findings reinforce carbazole’s relevance in oncology and infectious disease research.

Structural Significance of Methoxy and Phenylacetamide Substituents

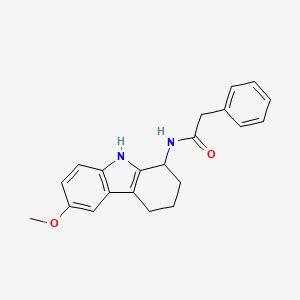

The molecular structure of This compound (Figure 1) combines three key elements:

- Tetrahydrocarbazole Core : Partial saturation of the carbazole ring (positions 2,3,4,9) reduces planarity, potentially improving solubility and metabolic stability compared to fully aromatic analogs.

- 6-Methoxy Group : Methoxy substitution at position 6 donates electron density via resonance, enhancing binding to electron-deficient biological targets. This group also influences pharmacokinetics by modulating logP values and membrane permeability.

- Phenylacetamide Side Chain : The acetamide linker provides conformational flexibility, while the phenyl ring introduces π-π stacking capabilities. This moiety may mimic endogenous substrates, enabling interactions with enzymes or receptors involved in signaling pathways.

Table 1: Structural Components and Hypothesized Roles

In carbazole chemistry, methoxy groups at position 6 have been linked to improved cytotoxic activity. For instance, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (PubChem CID: 2856811) demonstrated unique crystallographic packing due to methoxy-induced polarity, suggesting enhanced intermolecular interactions in biological systems. Similarly, phenylacetamide-containing derivatives, such as N-substituted carbazole aminopyrimidines , exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa by disrupting cell membrane integrity. These observations provide a rationale for the synergistic potential of combining these substituents in a single molecule.

The tetrahydro modification of the carbazole core may further optimize drug-likeness. A 2025 study on 6-methoxy-1,2,3,4-tetrahydrocarbazole (PubChem CID: 10798130) revealed reduced cytochrome P450 inhibition compared to planar analogs, indicating a favorable metabolic profile. When integrated with the phenylacetamide group, this scaffold could achieve balanced potency and safety, a critical consideration in lead optimization.

Figure 1: Proposed Binding Interactions of this compound

(Hypothetical illustration depicting methoxy group interaction with a hydrophobic pocket and phenylacetamide hydrogen bonding to a serine residue in a target enzyme.)

Properties

Molecular Formula |

C21H22N2O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide |

InChI |

InChI=1S/C21H22N2O2/c1-25-15-10-11-18-17(13-15)16-8-5-9-19(21(16)23-18)22-20(24)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,19,23H,5,8-9,12H2,1H3,(H,22,24) |

InChI Key |

PXGACHQHACFNIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the Fischer indole synthesis. This reaction involves the cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Methoxylation: The carbazole core is then methoxylated at the 6-position using a methoxy group donor such as dimethyl sulfate or methanol in the presence of a base.

Acylation: The final step involves the acylation of the methoxylated carbazole with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Carbazole moiety : This contributes to its biological activity.

- Methoxy group : Enhances solubility and stability.

- Phenylacetamide linkage : Imparts specific pharmacological properties.

The molecular formula is , with a molecular weight of approximately 352.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide exhibits significant antimicrobial activity. Preliminary studies have shown:

- Inhibition of bacterial growth : Effective against both Gram-positive and Gram-negative bacteria.

- Potential antifungal effects : Demonstrated activity against certain fungal strains.

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies reveal:

- Induction of apoptosis : It may promote programmed cell death in cancer cells.

- Inhibition of tumor growth : It has shown promise in preclinical models for reducing tumor size.

The mechanisms underlying these effects are still being explored, with ongoing research aimed at identifying specific molecular targets involved in these processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays .

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, including anti-inflammatory and neuroprotective responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a. Carbazole Derivatives with Substituted Acetamide Groups

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide ():

- Replaces the phenyl group with a naphthalene moiety, increasing molecular weight (C28H27N3O2 , 437.54 g/mol ) and hydrophobicity.

- The bulkier naphthalene may enhance π-π stacking interactions but reduce solubility compared to the phenyl analog.

- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide (): Substitutes phenyl with a 2-methylindole group, introducing an additional hydrogen bond donor (N–H) and increasing steric bulk. Molecular weight: 387.48 g/mol, logP: 4.31 (similar to the parent compound), but the indole moiety may alter binding specificity.

b. Heterocyclic Core Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():

- Replaces the carbazole core with a benzothiazole ring, introducing a strong electron-withdrawing trifluoromethyl group.

- This modification significantly reduces planarity and increases metabolic stability due to fluorine’s inductive effects.

- Tetrahydrocarbazole Derivatives with Chloro/Fluoro Substituents (): Examples include N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide.

Functional Group Comparisons

a. Triazole-Containing Analogs ():

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :

b. Tetrazolyl and Phthalazinone Derivatives ():

- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide: Features a phthalazinone ring, introducing ketone and amine groups that enhance hydrogen bonding (logSw: -4.51, indicating poor aqueous solubility).

Table 1: Key Properties of Selected Analogs

| Compound Name | Core Structure | Molecular Weight (g/mol) | logP | Key Functional Groups | Synthesis Method |

|---|---|---|---|---|---|

| N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide | Carbazole | 387.48 | 4.31 | Methoxy, phenylacetamide | Nucleophilic substitution |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | ~350 (estimated) | ~3.5 | Trifluoromethyl, acetamide | Coupling reaction |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) | Triazole | 404.14 | ~2.8 | Triazole, naphthyloxy | 1,3-Dipolar cycloaddition |

| N-{3-[(6-Chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide | Tetrahydrocarbazole | 409.87 | ~4.5 | Chloro, carbonyl | Friedel-Crafts acylation |

Key Observations:

- Lipophilicity : Carbazole derivatives generally exhibit higher logP values (~4.3–4.5) compared to triazole-containing analogs (~2.8–3.5) due to reduced polarity .

- Synthetic Routes : The parent carbazole compound is synthesized via nucleophilic substitution, while triazole and benzothiazole analogs require cycloaddition or coupling reactions .

Research Findings and Implications

- Metabolic Stability : The trifluoromethyl group in benzothiazole derivatives enhances resistance to oxidative metabolism, whereas carbazole’s aromatic system may increase susceptibility to CYP450 enzymes .

- Crystallographic Data : Tools like SHELXL () and ORTEP-3 () are critical for resolving conformational details, particularly for carbazole’s puckered tetrahydro ring (see for puckering analysis) .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole moiety substituted with a methoxy group at the 6-position and a phenylacetamide group. Its molecular formula is , and it has a molecular weight of approximately 364.44 g/mol. The structural characteristics contribute to its biological activity by enabling interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in tumor cells .

- Antioxidative Activity : Similar compounds have demonstrated neuroprotective effects through antioxidative mechanisms, which may also apply to this compound .

- Receptor Modulation : The interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to this compound:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(6-methoxycarbazole) | A549 (lung carcinoma) | 5.9 |

| N-(6-methoxycarbazole) | C6 (glioma) | 25.7 |

These results indicate significant cytotoxic effects against lung and glioma cancer cell lines, suggesting that this compound may be a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by studies demonstrating that similar compounds protect neuronal cells from glutamate-induced injury. For instance, compounds with bulky substituents at the nitrogen position showed considerable neuroprotective activity at concentrations as low as 3 µM .

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may also exhibit antimicrobial properties. The presence of the methoxy group and the carbazole structure enhances solubility and biological interactions that could lead to effective antimicrobial activity against various pathogens.

Case Studies

- Study on Lung Cancer Cells : A study conducted on A549 lung carcinoma cells demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values indicated high potency compared to traditional chemotherapeutic agents .

- Neuroprotection in Glutamate-Induced Injury : Research on HT22 neuronal cells showed that derivatives similar to this compound provided significant protection against oxidative stress induced by glutamate .

Q & A

Q. What are the key steps in synthesizing N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves: (i) Oxidation/Reduction : Use of potassium permanganate (oxidation) or sodium borohydride (reduction) to modify the carbazole core . (ii) Amide Coupling : Reaction of the carbazole intermediate with phenylacetic acid derivatives under conditions optimized for steric hindrance (e.g., DCC/DMAP in anhydrous DCM) .

- Critical Factors : Temperature control (60–80°C for amide formation) and solvent selection (polar aprotic solvents enhance reactivity). Yield discrepancies often arise from incomplete purification (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons at δ 3.6–3.8 ppm; carbazole NH proton at δ 8.1–8.3 ppm (broad, exchange with D₂O) .

- ¹³C NMR : Amide carbonyl at ~170 ppm; carbazole aromatic carbons at 110–140 ppm .

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group) .

Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?

- Methodological Answer :

- Targets : Carbazole derivatives often interact with kinases (e.g., CDK2), serotonin receptors, or DNA topoisomerases .

- Assay Design :

- In vitro : Fluorescence polarization assays with purified enzymes (IC₅₀ determination) .

- Cellular : MTT assays for cytotoxicity (e.g., cancer cell lines like MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved for this compound?

- Methodological Answer :

- Dose-Response Analysis : Use nonlinear regression to identify biphasic effects (e.g., hormesis at low doses vs. toxicity at high doses) .

- Off-Target Profiling : Screen against panels of GPCRs or ion channels (e.g., Eurofins Panlabs® assays) to identify secondary targets .

- Structural Modifications : Introduce substituents (e.g., halogenation at the carbazole 8-position) to decouple divergent activities .

Q. What strategies optimize crystallographic refinement for this compound when data resolution is limited (<2.0 Å)?

- Methodological Answer :

- Software : Use SHELXL for small-molecule refinement with restraints for disordered methoxy/phenyl groups .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 factor convergence (<5% discrepancy) .

- Twinned Data : Apply HKLF5 in SHELXL for twin refinement (BASF parameter adjustment) .

Q. How do electronic and steric effects of the methoxy group influence reaction pathways in derivatization?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to map electrostatic potential surfaces; methoxy groups increase nucleophilicity at carbazole N1 .

- Experimental Probes : Compare reaction rates of methoxy vs. chloro-substituted analogs in SNAr reactions (e.g., with NaN₃ in DMF) .

Q. What computational approaches predict metabolic stability and CYP450 interactions for this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or admetSAR to estimate logP (target: 2–4), CYP3A4 inhibition risk .

- Metabolite Identification : LC-MS/MS with human liver microsomes (HLMs) and NADPH cofactors; focus on O-demethylation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies (e.g., 10 µM vs. 50 µM for kinase inhibition)?

- Resolution Strategy :

- Assay Conditions : Verify ATP concentrations (Km vs. non-Km conditions) and enzyme lot variability .

- Compound Purity : Reanalyze via HPLC (≥95% purity threshold; impurities may act as inhibitors/activators) .

- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate experiments (p < 0.05) .

Comparative Structural Analysis

Q. How does This compound compare to analogs with naphthyl or indole substituents?

- Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.